Di-t-butyl(n-butyl)phosphine
Overview
Description
Mechanism of Action
Target of Action
Di-t-butyl(n-butyl)phosphine is a bulky secondary phosphine ligand . It primarily targets organometallic compounds and is used in many synthetic and catalytic applications .
Mode of Action
The compound interacts with its targets by serving as a ligand, a molecule that binds to another (usually larger) molecule. In this case, this compound binds to organometallic compounds, facilitating various chemical reactions .
Biochemical Pathways
It’s known that the compound plays a crucial role in organometallic synthetic and catalytic applications . This suggests that it may influence pathways related to these processes.
Pharmacokinetics
Given its use in synthetic and catalytic applications, it’s likely that these properties would be highly dependent on the specific conditions of its use .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions in organometallic synthetic and catalytic applications . The specific molecular and cellular effects would depend on the nature of these reactions.
Action Environment
This compound is air sensitive and hazardous . Its action, efficacy, and stability are likely to be influenced by environmental factors such as exposure to air and moisture . Therefore, it’s typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
Di-t-butyl(n-butyl)phosphine can be used in the synthesis of variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond forming cross-coupling reactions . It is also used in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . It plays an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction and other organic synthesis reactions .
Molecular Mechanism
This compound acts as a ligand in various biochemical reactions, facilitating the formation of C-N, C-O, and C-C bonds . It is involved in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones , and plays a role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction and other organic synthesis reactions .
Preparation Methods
Di-t-butyl(n-butyl)phosphine can be synthesized through several methods. One common approach involves the reaction of Grignard reagents with corresponding chlorophosphines . For instance, the interaction of organomagnesium reagents with chlorophosphines can yield various phosphines, including this compound . Another method involves the use of halogenophosphines and organometallic reagents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Di-t-butyl(n-butyl)phosphine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . In oxidation reactions, it reacts with oxidizing agents to form the corresponding phosphine oxide . In substitution reactions, it can participate in cross-coupling reactions such as the Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds . Common reagents used in these reactions include palladium, platinum, and rhodium . The major products formed from these reactions are complex organic molecules used in pharmaceuticals, materials science, and other chemical industries .
Scientific Research Applications
Di-t-butyl(n-butyl)phosphine has a wide range of scientific research applications. In chemistry, it is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation . In biology and medicine, it is employed in the synthesis of complex organic molecules that serve as intermediates in drug synthesis . In the industry, it is used in the production of fine chemicals and materials . Its ability to stabilize metal centers makes it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Di-t-butyl(n-butyl)phosphine can be compared with other similar compounds such as tri-tert-butylphosphine and tri-n-butylphosphine . Tri-tert-butylphosphine has three tert-butyl groups attached to the phosphorus atom, providing even greater steric protection but potentially reducing flexibility . Tri-n-butylphosphine, on the other hand, has three n-butyl groups, offering more flexibility but less steric protection . This compound strikes a balance between these two extremes, making it a versatile ligand in various catalytic processes .
Conclusion
This compound is a significant organophosphorus compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to stabilize transition metals effectively, enhancing their reactivity and selectivity in various catalytic processes. The compound’s versatility and effectiveness make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
butyl(ditert-butyl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKBSRFAWDZHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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